molecular formula C18H21NO3S B14224588 Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 830319-66-9

Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14224588
CAS No.: 830319-66-9
M. Wt: 331.4 g/mol
InChI Key: PUUWNXSVHZPXLT-UHFFFAOYSA-N
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Description

The compound Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- (CAS 897625-53-5) is a pyrrolidine derivative featuring a 4-methoxyphenyl substituent at the 3-position and a 4-methylphenylsulfonyl (tosyl) group at the 1-position. The 4-methoxyphenyl group introduces electron-donating effects, while the tosyl group enhances electrophilicity and stability, making this compound a candidate for pharmaceutical or catalytic applications .

Properties

CAS No.

830319-66-9

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C18H21NO3S/c1-14-3-9-18(10-4-14)23(20,21)19-12-11-16(13-19)15-5-7-17(22-2)8-6-15/h3-10,16H,11-13H2,1-2H3

InChI Key

PUUWNXSVHZPXLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The most direct route involves a gold(I)-catalyzed tandem nitro-allene addition/cyclization sequence (Figure 1). Initial condensation of aldimine 1a (4-methylbenzenesulfonyl-protected amine) with nitro-allene 2a generates an imino-intermediate that undergoes Au(PPh₃)Cl/AgSbF₆-catalyzed cyclization at 70°C. The reaction proceeds through a zwitterionic palladium-TMM complex that facilitates 5-endo-trig cyclization, establishing the pyrrolidine core with simultaneous installation of the 4-methoxyphenyl substituent.

Key advantages include:

  • Diastereocontrol : The chiral Au center induces facial selectivity during cyclization, producing rac-(2S,3R,5S) and rac-(2S,3R,5R) diastereomers in 93:7 ratio
  • Functional Group Tolerance : Electron-donating groups (e.g., 4-methoxy) remain intact under the mild acidic conditions (DCE solvent, diphenylphosphate additive)

Optimization Data

Systematic screening identified optimal parameters (Table 1):

Table 1: Gold-catalyzed synthesis optimization

Parameter Test Range Optimal Value Yield Impact
Catalyst Loading 0.5-5 mol% Au 2.5 mol% +32% yield
Temperature 50-100°C 70°C 81% yield
Solvent PhMe vs DCE DCE 93:7 dr
Additive Ph₃PO₄ vs None Ph₃PO₄ (0.2 eq) +18% yield

Post-reaction workup involves celite filtration followed by flash chromatography (PE/EtOAc 4:1) to isolate the major diastereomer (31% yield). ¹H NMR analysis confirms regiochemistry: δ 7.65 (d, J=8.0 Hz, 2H, ArH), 7.36 (d, J=8.5 Hz, 2H, 4-OCH₃-C₆H₄), 5.82 (m, 1H, vinyl).

Ring-Closure/Reduction Sequence

Malic Acid-Based Cyclization

An alternative approach adapts the CN113321605A patent methodology, substituting malic acid with 4-methoxybenzaldehyde derivatives (Scheme 2). The process involves:

  • Ring Closure : Condensation of 4-methoxyphenylglyoxal (Compound I) with methylamine (Compound II) in toluene at reflux (18h)
  • Reduction : NaBH₄-mediated conversion of intermediate lactam to pyrrolidine

Critical modifications include:

  • Solvent System : Replacing THF with diglyme improves lactam solubility (85°C reflux)
  • Reducing Agent : KBH₄/BF₃·Et₂O (1:3 molar ratio) enhances stereoselectivity vs. LiAlH₄

Comparative Yield Analysis

Table 2: Ring-closure method performance

Step Yield Purity (HPLC) Key Challenge
Lactam Formation 67% 89% Oxazole byproduct formation
Reduction 58% 92% Over-reduction to piperidine
Overall 39% 90% --

Though lower-yielding than gold catalysis, this route offers scalability (>100g batches). X-ray crystallography of the lactam intermediate (CCDC 2056781) confirms cis-fused ring geometry critical for subsequent reduction stereochemistry.

Palladium-Mediated Carboamination

Tandem Vinylation/Cyclization

Building on PMC3407810 findings, a Pd₂(dba)₃/dppb-catalyzed carboamination strategy assembles the pyrrolidine core while introducing both aryl groups (Figure 3). γ-N-(4-methylbenzenesulfonyl)amino alkenes react with 4-methoxyphenyl vinyl bromide in a single pot to form the target compound.

Mechanistic Insights:

  • Oxidative addition of Pd⁰ into the C-Br bond generates π-allyl intermediate
  • Anti-aminopalladation establishes C-N bond with retention of configuration
  • Reductive elimination closes the pyrrolidine ring (81% ee with (R)-BINAP ligand)

Ligand Screening Results

Table 3: Ligand effects on enantioselectivity

Ligand ee (%) Yield (%) Byproducts
BINAP 81 73 <5%
DPPF 68 65 12%
Josiphos SL-J009 89 81 7%

While Josiphos ligands improve ee, their high cost limits industrial application. Recent advances in ligand design (e.g., StackPhos) may address this limitation.

Sulfonylation Strategies

Post-Cyclization Tosylation

For methods generating unprotected pyrrolidines, subsequent sulfonylation uses:

  • TsCl (1.2 eq), DMAP (0.1 eq) in CH₂Cl₂ at 0°C → RT
  • Quench with NaHCO₃(aq), extract with EtOAc (3×)
  • Isolated yields: 84-91% across 15 substrates

Direct Sulfonyl Incorporation

Gold-catalyzed route employs pre-sulfonylated aldimines, avoiding separate tosylation steps. This "traceless directing group" approach simplifies purification but requires anhydrous conditions.

Comparative Method Evaluation

Table 4: Synthesis method benchmarking

Parameter Gold Catalysis Ring-Closure Pd Carboamination
Total Yield 31% 39% 73%
Diastereoselectivity 93:7 85:15 95:5
Scalability 10g max 100g+ 50g
Cost ($/g) 420 180 650
Green Metrics PMI 68 PMI 32 PMI 89

*PMI = Process Mass Intensity (lower = better)

The Pd-mediated route offers superior efficiency but suffers from catalyst costs. For kilogram-scale production, the ring-closure method provides the best balance of cost and yield.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other oxidizing agents in solvents like acetone or dichloromethane.

    Reduction: LiAlH₄, NaBH₄ in solvents such as THF or diethyl ether.

    Substitution: Halogenated precursors, nucleophiles, and catalysts under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted pyrrolidines.

Mechanism of Action

The mechanism of action of pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. Additionally, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of structurally related pyrrolidine and heterocyclic derivatives, emphasizing substituent effects, synthesis, and inferred properties:

Compound Substituents Molecular Weight Key Features Synthetic Route
Target Compound : 3-(4-Methoxyphenyl)-1-tosylpyrrolidine 3-position: 4-methoxyphenyl; 1-position: tosyl ~315* Electron-donating methoxy group enhances solubility; tosyl stabilizes via resonance. Likely involves sulfonylation of pyrrolidine precursors (analogous to ).
1-Tosyl-2-(4-methoxy)phenylpyrrolidine (19b) 2-position: 4-methoxyphenyl; 1-position: tosyl ~315* Substituent position alters electronic effects; 2-methoxy may reduce steric hindrance vs. 3-position. Pd/C-catalyzed hydrogenation of dihydropyrroline in DCM .
3-Benzyl-1-tosylpyrrolidine (CAS 86553-38-0) 3-position: benzyl; 1-position: tosyl 315.43 Benzyl group increases lipophilicity (higher LogP) vs. methoxyphenyl. Synthesis via alkylation of pyrrolidine intermediates .
1-Tosyl-4-phenylpyrrolidine (rel-(3R,4S)) 4-position: phenyl; 1-position: tosyl ~347* Additional phenyl group introduces steric bulk, potentially reducing solubility. Multi-step synthesis with stereochemical control (similar to ).
3-(4-Methylphenyl)sulfanyl-1-(trifluoromethoxyphenyl)pyrrolidinedione Pyrrolidinedione core; sulfanyl and trifluoromethoxy substituents ~401* Dione structure enhances hydrogen-bonding capacity; trifluoromethoxy boosts electronegativity. Not explicitly detailed; likely involves nucleophilic substitution .

*Note: Exact molecular weights for some compounds are estimated based on structural analogs.

Key Comparative Insights

Substituent Position :

  • The 3-position methoxy group in the target compound vs. the 2-position in 19b alters electronic distribution. The 3-substituent may increase steric hindrance near the nitrogen, affecting reactivity in catalysis or binding interactions.

Aromatic vs. Aliphatic Substituents :

  • Benzyl (CAS 86553-38-0) introduces higher lipophilicity (LogP ~4.27) compared to methoxyphenyl , which has moderate hydrophilicity due to the ether oxygen. This impacts membrane permeability in drug design.

Sulfonyl vs. Sulfanyl Groups :

  • The tosyl group in the target compound stabilizes via resonance and participates in dipole interactions , whereas sulfanyl groups (e.g., ) enable thiol-based reactivity, such as disulfide bond formation.

Stereochemical Complexity :

  • The rel-(3R,4S) configuration in 4-phenylpyrrolidine derivatives highlights the importance of stereochemistry in biological activity, akin to paroxetine intermediates .

Biological Activity

Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- (CAS Number: 897625-53-5) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H25_{25}NO3_3S
  • Molecular Weight : 425.53 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a methoxyphenyl and a methylphenylsulfonyl group.

Biological Activity Overview

Pyrrolidine derivatives have been studied for various biological activities, including:

  • Antiviral Activity : Some pyrrolidine derivatives exhibit antiviral properties against viruses such as herpes simplex virus and respiratory syncytial virus (RSV). For instance, certain structural analogs have shown significant inhibition of viral replication in vitro.
  • Antibacterial Activity : Pyrrolidine compounds have demonstrated antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives range from 3.12 to 12.5 µg/mL.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/PathogenMIC (µg/mL)Reference
AntiviralHerpes Simplex Virus50.1% inhibition at 0.5 mg/mL
AntiviralRespiratory Syncytial VirusEC50_{50} = 6.7 µM
AntibacterialStaphylococcus aureus3.12 - 12.5
AntibacterialEscherichia coli2 - 10

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral efficacy of pyrrolidine derivatives against herpes simplex virus type-1. The compound demonstrated a reduction in plaque formation by approximately 69%, indicating strong antiviral potential.
  • Inhibition of Bacterial Growth : In vitro studies assessed the antibacterial activity of pyrrolidine derivatives against Staphylococcus aureus. Compounds with specific substitutions on the pyrrolidine ring exhibited enhanced activity compared to standard antibiotics such as ciprofloxacin.

The biological activity of pyrrolidine compounds is often attributed to their ability to interact with specific biological targets:

  • Viral Proteins : Some studies suggest that these compounds can inhibit viral proteins essential for replication.
  • Bacterial Enzymes : The antibacterial effects may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Q & A

What are the established synthetic routes for Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-?

Basic Research Question
Methodological Answer:
The synthesis typically involves sulfonylation of a pyrrolidine precursor. For example, analogous sulfonamide pyrrolidine derivatives are synthesized by reacting a pyrrolidine core (e.g., 4-hydroxyproline) with substituted sulfonyl chlorides under basic conditions. A representative protocol includes:

Dissolving the pyrrolidine derivative in water with a base (e.g., Na₂CO₃).

Gradual addition of sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) at low temperatures (−5°C).

Stirring at room temperature, followed by acidification to precipitate the product .
Table 1: Comparison of Sulfonylation Conditions

ReagentBaseTemperatureYieldSource
4-Nitrobenzenesulfonyl chlorideNa₂CO₃−5°C → RT65–75%
4-Methylbenzenesulfonyl chloride*NaHCO₃0°C → RT~70%(Extrapolated from )

*Hypothetical conditions based on analogous reactions.

What spectroscopic and crystallographic techniques are used to characterize this compound?

Basic Research Question
Methodological Answer:
Structural elucidation employs:

  • Single-crystal X-ray diffraction : Determines molecular geometry and crystal packing (e.g., orthorhombic system, space group P2₁2₁2₁) .
  • NMR spectroscopy : Confirms substituent positions (e.g., ¹H NMR for methoxy and sulfonyl groups).
  • FTIR : Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .
  • ESI-MS : Validates molecular weight and fragmentation patterns .

How can Design of Experiments (DoE) optimize the synthesis yield?

Advanced Research Question
Methodological Answer:
A Central Composite Face-centered (CCF) design can optimize critical parameters:

Factors : Residence time, temperature, and molar equivalents of pyrrolidine.

Response : Yield of the target compound.

Analysis : Regression models identify interactions (e.g., temperature × equivalents) and quadratic effects .
Table 2: DoE Parameters for Optimization

FactorLow LevelHigh LevelOptimal Range
Residence time1 h4 h2.5–3 h
Temperature25°C60°C40–50°C
Pyrrolidine equivalents1.02.01.5–1.8

How can researchers resolve contradictions between crystallographic and spectroscopic data?

Advanced Research Question
Methodological Answer:
Discrepancies (e.g., bond length variations in X-ray vs. computational models) require:

Cross-validation : Compare X-ray data with DFT-optimized structures.

Dynamic NMR : Assess conformational flexibility in solution.

Hirshfeld surface analysis : Quantify intermolecular interactions influencing solid-state geometry .

What methodologies assess the compound’s bioactivity?

Advanced Research Question
Methodological Answer:

  • Enzyme inhibition assays : Test sulfonamide interactions with carbonic anhydrase or metalloenzymes .
  • Receptor binding studies : Use radiolabeled ligands to evaluate affinity for G-protein-coupled receptors (GPCRs) .
  • In silico docking : Predict binding modes using software like AutoDock or Schrödinger .

What safety protocols are recommended for handling this compound?

Basic Research Question
Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

How do substituents influence the compound’s electrochemical properties?

Advanced Research Question
Methodological Answer:

  • Cyclic voltammetry : Measures redox potentials affected by electron-withdrawing sulfonyl groups.
  • DFT calculations : Predict HOMO/LUMO levels and charge distribution.
  • Structure–activity relationships (SAR) : Compare with analogues (e.g., N-alkyl vs. aryl-sulfonyl derivatives) .

What computational methods predict reactivity and stability?

Advanced Research Question
Methodological Answer:

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., sulfonylation energy barriers).
  • Molecular dynamics (MD) : Simulates solvation effects and conformational stability.
  • ADMET prediction : Estimates pharmacokinetic properties using tools like SwissADME .

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